molecular formula C13H18BrN3O2 B2866263 N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide CAS No. 1096857-75-8

N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

Cat. No.: B2866263
CAS No.: 1096857-75-8
M. Wt: 328.21
InChI Key: KOOWSNUWQXAYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide is a chemical compound with the CAS Number 1096857-75-8 and a molecular weight of 328.20 . Its molecular formula is C13H18BrN3O2 . This compound is an acetamide derivative featuring both a brominated aniline group and a 4-hydroxypiperidine moiety, a structure known to be of significant interest in medicinal chemistry and pharmaceutical research . The presence of the 4-hydroxypiperidine group is a key structural feature found in various biologically active molecules and is often investigated for its role in interacting with enzymatic targets . Specifically, 4-hydroxypiperidine subunits are present in compounds studied as substrates for transport proteins like P-glycoprotein . Furthermore, related acetamide derivatives bearing bromophenyl groups have been synthesized and profiled as potent inhibitors of metabolic enzymes such as α-glucosidase and α-amylase, indicating potential research applications in metabolic disease studies . As a building block, this compound serves as a valuable intermediate for the synthesis of more complex molecules for various research programs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c14-11-7-9(15)1-2-12(11)16-13(19)8-17-5-3-10(18)4-6-17/h1-2,7,10,18H,3-6,8,15H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOWSNUWQXAYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)NC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, a compound with the CAS number 1096857-75-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H18BrN3O
Molecular Weight: 328.20 g/mol
InChI Key: Not specified in sources.

The compound features a brominated aromatic ring and a piperidine moiety, which are critical for its biological activity. The presence of the hydroxypiperidine group suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2-bromobenzene with 4-hydroxypiperidine in the presence of acetic anhydride or similar reagents to facilitate amide formation. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines, showing varied potency compared to standard treatments like cisplatin .

Compound Cell Line IC50 (µM) Comparison to Control
This compoundMDA-MB-231TBDMore potent than cisplatin
Similar DerivativeSUIT-2TBDLess potent than cisplatin
Similar DerivativeHT-29TBDMore potent than cisplatin

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction through mitochondrial pathways or inhibition of specific signaling pathways associated with tumor growth. Studies suggest that such compounds can lead to increased sub-G1 cell populations, indicating apoptosis .

Case Studies

  • Cytotoxicity Evaluation : A series of compounds related to this structure were evaluated for their cytotoxicity using MTT assays. The results indicated that certain derivatives were significantly more effective against cancer cell lines than traditional chemotherapeutics like cisplatin .
  • Structure–Activity Relationship (SAR) : Research on SAR has shown that modifications on the piperidine ring or substitution patterns on the aromatic ring can enhance biological activity. For example, introducing electron-withdrawing groups on the aromatic ring generally increases potency against cancer cells .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results, with certain derivatives exhibiting reduced tumor growth rates compared to controls. These findings support further development and optimization of this compound class for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Bromophenyl-Containing Acetamides
  • FPR Agonists: Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrate potent FPR2 agonism, activating calcium mobilization in neutrophils. The bromophenyl group is critical for receptor binding, but the target compound’s 4-amino substitution may alter selectivity or potency compared to methoxy-substituted analogs .
  • Anticonvulsant Agents: N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS: 329779-23-9) incorporates a piperazine ring and shows anticonvulsant activity.
Hydroxypiperidine-Containing Acetamides
  • Anti-Inflammatory Thiazole Derivatives : Compounds like 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide () exhibit anti-inflammatory and lipoxygenase inhibitory activity. Replacing the thiazole with a bromophenyl group in the target compound may shift activity toward CNS or anticancer targets .
  • MAO Inhibitors : N-(naphthalen-1-yl)-2-(piperidin-1-yl)-acetamide () inhibits MAO-B, a target in Parkinson’s disease. The hydroxyl group in the target’s piperidine could modulate enzyme affinity or metabolic stability .

Structural and Crystallographic Comparisons

  • Bond Length Variations : Crystal structures of N-(4-bromophenyl)acetamide derivatives () reveal slight deviations in acetamide bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs), which may influence conformational stability .

Pharmacological Activity Profiles

Compound Name Key Substituents Biological Activity Reference
Target Compound 4-Amino-2-bromophenyl, 4-hydroxypiperidine Not explicitly reported (inferred CNS/anticancer)
N-(4-Bromophenyl)-FPR2 agonist 4-Methoxybenzyl-pyridazinyl FPR2 agonism, calcium mobilization
2-(4-Hydroxypiperidin-1-yl)-thiazole Thiazole, 4-hydroxypiperidine Anti-inflammatory, lipoxygenase inhibition
N-(4-Bromo-2-methylphenyl)-piperazine 3-Chlorophenyl-piperazine Anticonvulsant (ED₅₀: 0.055–0.259 mmol/kg)

Key Structural Differentiators

4-Amino Group on Bromophenyl: Unlike halogen-only substituted bromophenyl analogs (e.g., ), the amino group may enable interactions with amine-binding enzymes or receptors, such as kinases or GPCRs.

4-Hydroxypiperidine vs.

Acetamide Linker : The acetamide bridge is conserved across analogs, suggesting a common pharmacophore for target engagement, but substituent variations dictate specificity .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • 4-Amino-2-bromoaniline (aromatic core with bromine and amine groups)
  • 4-Hydroxypiperidine (heterocyclic amine with hydroxyl functionality)
  • Acetyl chloride (acetylating agent for amide bond formation)

The convergent synthesis involves sequential N-acetylation and nucleophilic substitution reactions, requiring precise control over reaction parameters to avoid side products.

Primary Synthetic Pathways

Pathway A: Direct N-Acetylation of 4-Amino-2-bromoaniline

This method employs zinc acetate-catalyzed acetylation in acetic acid (Scheme 1):

Step 1 :
4-Amino-2-bromoaniline (1 eq) reacts with chloroacetyl chloride (1.2 eq) in dichloromethane at 0–5°C for 2 h to yield 2-chloro-N-(4-amino-2-bromophenyl)acetamide (Intermediate I).

Step 2 :
Intermediate I undergoes nucleophilic substitution with 4-hydroxypiperidine (1.5 eq) in the presence of triethylamine (2 eq) in acetonitrile at 80°C for 6 h.

Optimized Conditions :

  • Catalyst: Zn(OAc)₂ (10 mol%)
  • Solvent: Acetic acid (neat)
  • Temperature: 110°C (reflux)
  • Time: 8–10 h
  • Yield: 85–88%
Pathway B: Modular Assembly via Piperidine Intermediate

Alternative approach using pre-functionalized piperidine derivatives (Scheme 2):

Step 1 :
4-Hydroxypiperidine (1 eq) reacts with ethyl chloroacetate (1.2 eq) in THF at 25°C for 4 h to form ethyl 2-(4-hydroxypiperidin-1-yl)acetate.

Step 2 :
Ester hydrolysis with NaOH (2M, 2 eq) in ethanol/water (3:1) at 70°C for 3 h yields 2-(4-hydroxypiperidin-1-yl)acetic acid.

Step 3 :
Coupling with 4-amino-2-bromoaniline via EDCl/HOBt-mediated amidation in DMF at 0°C → RT for 12 h.

Key Advantages :

  • Avoids hazardous chloroacetyl chloride
  • Enables better control of stereochemistry
  • Overall yield: 78–82%

Critical Analysis of Reaction Parameters

Catalytic Systems for N-Acetylation

Comparative performance of catalysts in Pathway A:

Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
Zn(OAc)₂ 10 110 8 88
MgO 15 120 10 76
Ca(OAc)₂ 20 100 12 68
No catalyst - 110 14 52

Data adapted from green acetylation methodologies. Zinc acetate demonstrates superior activity due to its Lewis acidity and ability to activate the carbonyl group through coordination.

Solvent Effects on Reaction Efficiency

Solvent screening for nucleophilic substitution (Step 2, Pathway A):

Solvent Dielectric Constant (ε) Time (h) Yield (%)
Acetonitrile 37.5 6 88
DMF 36.7 4 82
THF 7.6 8 75
Ethanol 24.3 10 68

Polar aprotic solvents enhance reaction rates by stabilizing transition states through dipole interactions. Acetonitrile provides optimal balance between solubility and nucleophilicity.

Temperature-Conversion Profiles

Time course study for Pathway B (Step 3):

Temperature (°C) Conversion (%) at 6 h Conversion (%) at 12 h
0 → 25 45 78
40 68 92
60 75 89*

*Decrease at higher temperatures due to amide bond hydrolysis. Gradual warming from 0°C to room temperature minimizes side reactions.

Advanced Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.72 (s, 1H, Ar-H)
  • δ 4.82 (s, 1H, OH)
  • δ 3.45–3.25 (m, 4H, piperidine CH₂)
  • δ 2.98 (s, 2H, COCH₂N)
  • δ 2.55–2.45 (m, 4H, piperidine CH₂)

ESI-MS : m/z 328.20 [M+H]+ (calculated 328.08 for C₁₃H₁₈BrN₃O₂).

Purity Optimization Strategies

HPLC Conditions :

  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase: MeCN/0.1% TFA (65:35)
  • Flow rate: 1.0 mL/min
  • Detection: 254 nm

Impurity Profile :

  • Unreacted 4-amino-2-bromoaniline: <0.2%
  • Hydrolyzed acetamide: <0.5%
  • Di-substituted byproducts: <0.1%

Comparative Evaluation of Synthetic Approaches

Parameter Pathway A Pathway B
Total yield 82–88% 75–82%
Reaction steps 2 3
Hazardous reagents Chloroacetyl chloride Ethyl chloroacetate
Purification complexity Moderate High
Scalability >500 g <100 g

Pathway A demonstrates superior industrial viability due to fewer steps and higher yields, despite requiring careful handling of chloroacetyl chloride. Pathway B remains valuable for small-scale synthesis requiring strict stereochemical control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.